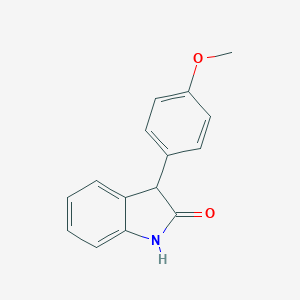

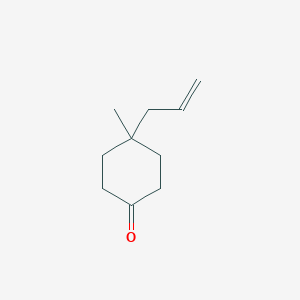

![molecular formula C7H11Cl2N3O B169178 5,6,7,8-Tetrahydropyrido[4,3-d]pirimidin-4(3H)-ona dihidrocloruro CAS No. 109229-08-5](/img/structure/B169178.png)

5,6,7,8-Tetrahydropyrido[4,3-d]pirimidin-4(3H)-ona dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

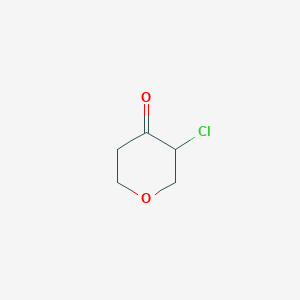

The compound “5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride” is a chemical compound with the linear formula C11H17O1N4Cl1 . It is a solid substance .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The synthesis involves successive reactions of chlorination, amination, and heterocyclization .Aplicaciones Científicas De Investigación

Inhibición de la fosfoinositida 3-quinasa (PI3K)

Este compuesto se ha optimizado para generar un inhibidor PI3Kδ altamente selectivo . La vía PI3K es crucial en el crecimiento, proliferación y supervivencia celular. La inhibición selectiva de PI3Kδ es particularmente beneficiosa en el tratamiento de enfermedades autoinmunes y neoplasias de leucocitos debido a su expresión predominante en los leucocitos.

Tratamiento de enfermedades autoinmunes

El compuesto optimizado exhibe eficacia en un modelo de producción de anticuerpos in vivo . Esto sugiere su potencial como agente terapéutico en condiciones autoinmunes donde el sistema inmunitario ataca por error las propias células del cuerpo.

Terapia de neoplasias de leucocitos

Debido a su inhibición selectiva de PI3Kδ, que se encuentra principalmente en los leucocitos, el compuesto muestra promesa como tratamiento para varias neoplasias de leucocitos . Esto incluye afecciones como la leucemia y el linfoma, donde los leucocitos son cancerosos o crecen incontrolablemente.

Optimización de las propiedades farmacológicas

El compuesto se ha optimizado químicamente para mantener una alta potencia celular al tiempo que se garantizan propiedades farmacológicas deseables . Esto incluye la biodisponibilidad oral, que es un factor significativo en el desarrollo de nuevos medicamentos.

Inclusión en la base de datos químicos

Los datos relacionados con este compuesto y sus derivados se han incluido en bases de datos químicas curadas como ChEMBL . Esta inclusión es vital para los investigadores que dependen de tales bases de datos para el descubrimiento y desarrollo de fármacos.

Química bioorgánica y medicinal

El andamiaje del compuesto, 5,6,7,8-tetrahydropyrido[4,3-d]pirimidina (THPP), ha sido objeto de investigación en química bioorgánica y medicinal para explorar su potencial en diversas áreas terapéuticas .

Investigación de química sintética

Los investigadores han utilizado este compuesto como punto de partida para sintetizar una variedad de derivados, explorando la relación entre la estructura química y la actividad biológica .

Estudios de farmacocinética y metabolismo

El compuesto se ha utilizado en estudios para comprender su permeabilidad, metabolismo e interacción con enzimas como el citocromo P450 . Estos estudios son cruciales para predecir cómo se comporta el compuesto en el cuerpo, lo cual es esencial para el desarrollo de fármacos.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is Erk2 . Erk2 is a protein kinase that plays a crucial role in the regulation of cell growth and differentiation .

Mode of Action

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride demonstrates potent and selective inhibition of Erk2 . This inhibition results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .

Biochemical Pathways

The compound affects the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, migration, senescence, and apoptosis . By inhibiting Erk2, the compound disrupts this pathway, leading to changes in cell behavior .

Result of Action

The inhibition of Erk2 by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride leads to a decrease in phospho-RSK levels in HepG2 cells and tumor xenografts . This can result in the suppression of tumor growth .

Análisis Bioquímico

Biochemical Properties

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride and these kinases can lead to alterations in cellular processes such as proliferation and apoptosis .

Cellular Effects

The effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell growth and differentiation. By altering this pathway, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride can impact cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound has been shown to bind to the active site of certain kinases, thereby inhibiting their activity. This inhibition can result in downstream effects on cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

The effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride has been observed to cause changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit certain enzymes involved in nucleotide synthesis, leading to changes in the levels of nucleotides and other metabolites. These interactions can have significant effects on cellular metabolism and function .

Transport and Distribution

The transport and distribution of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific cellular compartments .

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. These localization patterns can have significant effects on the compound’s biochemical and cellular activities .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQJBVOOTCWMDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CNC2=O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109229-08-5 |

Source

|

| Record name | 3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

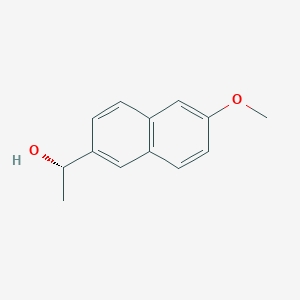

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)

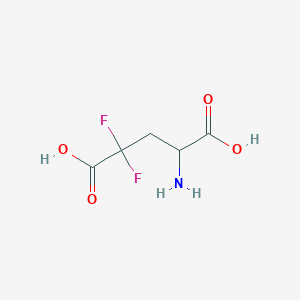

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)

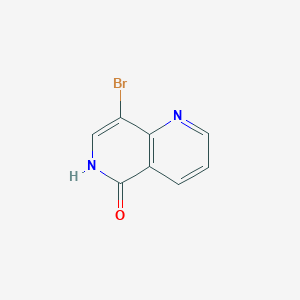

![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)